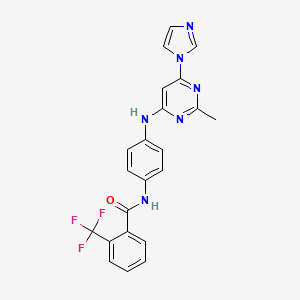![molecular formula C23H25N3O5 B2465491 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-34-2](/img/no-structure.png)
methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, also known as MBQ-167, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biological activities.
Scientific Research Applications
Antimalarial and Antitumor Activities
Quinazoline derivatives have shown significant potential in medical research due to their antimalarial and antitumor properties. Research indicates that certain quinazolines exhibit potent effects against malaria parasites and leukemia cells. For example, Zhou et al. (1989) synthesized 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines and found them effective against Plasmodium berghei in mice and leukemia cells in culture (Zhou et al., 1989). Similarly, Elslager et al. (1983) synthesized a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, including trimetrexate, which showed a broad spectrum of antitumor effects (Elslager et al., 1983).
Synthesis Methods and Derivative Formation
Recent advancements in synthesis methods have expanded the potential applications of quinazoline derivatives. Ayambekam and Ghashang (2020) investigated the use of sodium silicate and SnFe2O4 nano-particles in a four-component reaction to synthesize various quinazoline derivatives (Ayambekam & Ghashang, 2020). Additionally, Chern et al. (1988) explored the reactions of anthranilamide with isocyanates to produce different quinazoline derivatives, demonstrating the versatility of these compounds (Chern et al., 1988).
Cardiotonic and Anticonvulsant Effects
Quinazoline derivatives have also been studied for their potential cardiotonic and anticonvulsant properties. Nomoto et al. (1996) synthesized optically active quinazoline derivatives and evaluated their cardiotonic effects, finding significant potential for the treatment of congestive heart failure (Nomoto et al., 1996). El Kayal et al. (2022) focused on synthesizing benzylsubstituted derivatives of quinazolines for anticonvulsant activity evaluation, highlighting the therapeutic potential of these compounds (El Kayal et al., 2022).
Antihypertensive Activity
The antihypertensive properties of quinazoline derivatives have been explored as well. Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolines and found them to exhibit significant antihypertensive activity in rats, suggesting their use in managing hypertension (Alagarsamy & Pathak, 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-5-benzylpentanoic acid with ethyl acetoacetate to form the intermediate compound, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-amino-5-benzylpentanoic acid", "ethyl acetoacetate", "anthranilic acid", "methyl iodide", "triethylamine", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-amino-5-benzylpentanoic acid with methyl iodide and triethylamine in diethyl ether to form the methyl ester derivative.", "Step 2: Condensation of the methyl ester derivative with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form the intermediate compound.", "Step 3: Cyclization of the intermediate compound with anthranilic acid in the presence of hydrochloric acid in dichloromethane to yield the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of dichloromethane and water, followed by drying under vacuum to obtain the pure compound." ] } | |
CAS RN |
896384-34-2 |
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.469 |
IUPAC Name |
methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30) |
InChI Key |
DKPHTOFIEPUZPL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




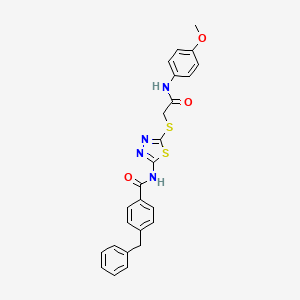

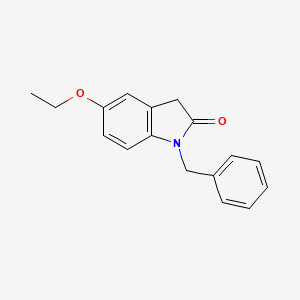
![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)

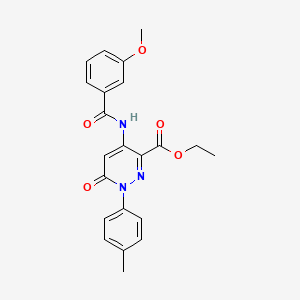
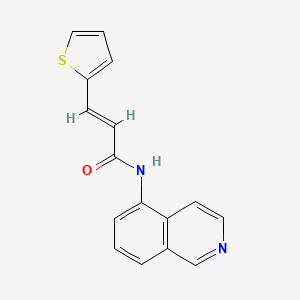
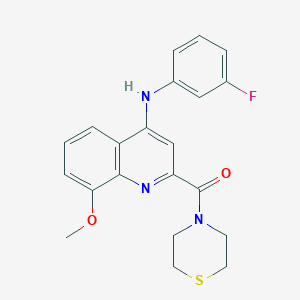
![2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465422.png)
![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

